Tetrahydroharmine (THH) is a naturally occurring chemical compound found in plants like Banisteriopsis caapi, which is used in the preparation of ayahuasca, a psychoactive beverage. While THH itself is not psychoactive, it plays a role in the effects of ayahuasca by inhibiting the breakdown of another psychoactive compound, N,N-dimethyltryptamine (DMT) [].
THH is a reversible inhibitor of monoamine oxidase A (MAO-A) [, ]. MAO-A is an enzyme that breaks down certain neurotransmitters, including serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, THH can increase the levels of these neurotransmitters in the brain []. This increase in neurotransmitter levels is thought to be partially responsible for the effects of ayahuasca [].
Some studies have shown that THH, along with other ayahuasca alkaloids, may stimulate the growth of new neurons in the brain, a process known as neurogenesis []. This is a potential area of further research, as neurogenesis is thought to be important for learning, memory, and mood regulation [].
THH is also being investigated for its potential effects in other areas, such as:
Tetrahydroharmine is a naturally occurring indole alkaloid primarily found in the tropical liana species Banisteriopsis caapi, which is a key ingredient in the traditional Amazonian brew known as ayahuasca. This compound is recognized for its psychoactive properties and is classified as a reversible inhibitor of monoamine oxidase A. Tetrahydroharmine has a chemical formula of and a molar mass of approximately . Its structure features a unique arrangement that contributes to its biological activity, particularly its interaction with neurotransmitter systems.
THH's primary mechanism of action is believed to be through reversible inhibition of monoamine oxidase A (MAO-A) []. MAO-A is an enzyme that breaks down monoamine neurotransmitters, including serotonin. By inhibiting this enzyme, THH allows for higher levels of these neurotransmitters to be present in the brain, which may contribute to the hallucinogenic and psychoactive effects associated with ayahuasca [].
THH can be hazardous and should be handled with care by trained professionals in a controlled laboratory setting. Limited data exists on its specific toxicity, but due to its presence in ayahuasca, it is likely to share some of the risks associated with ayahuasca use, such as:
Tetrahydroharmine exhibits several biological activities:
Tetrahydroharmine can be synthesized through various methods:
Tetrahydroharmine has several applications:
Research on tetrahydroharmine's interactions primarily focuses on its pharmacokinetics and pharmacodynamics:
Tetrahydroharmine shares structural and functional similarities with several other harmala alkaloids. Here are some notable comparisons:
Compound | Structure Similarity | Biological Activity | Unique Features |
---|---|---|---|
Harmine | Similar indole core | MAO-A inhibitor | Stronger psychoactive effects |
Harmaline | Similar indole core | MAO-A inhibitor | More potent than tetrahydroharmine |
Harmol | Similar indole core | Weaker MAO-A inhibition | Less psychoactive |
N,N-Dimethyltryptamine | Different core structure | Strong hallucinogen | Primary psychoactive compound in ayahuasca |
Tetrahydroharmine's uniqueness lies in its specific balance between monoamine oxidase inhibition and serotonin reuptake inhibition, making it particularly interesting for both psychoactive and therapeutic research .
Tetrahydroharmine promotes neurogenesis through direct and indirect pathways. In vitro studies using neural stem cells from the subgranular zone of the dentate gyrus demonstrate that THH, as a component of ayahuasca, enhances proliferation and differentiation into neurons, astrocytes, and oligodendrocytes [2]. At concentrations of 1–10 μM, THH upregulates plasticity-related intracellular signaling pathways, including NMDA receptor (NMDAR) and AMPA receptor (AMPAR) synthesis, which are critical for dendritic arborization and synaptic integration [2] [4]. Unlike harmaline, which primarily acts via MAO-A inhibition, THH’s serotonin reuptake inhibition amplifies extracellular serotonin levels, activating 5-HT~1A~ and 5-HT~2A~ receptors on neural progenitor cells [1] [5]. This dual action increases brain-derived neurotrophic factor (BDNF) expression, a key mediator of hippocampal neurogenesis [5].
In human cerebral organoid models, THH (10–15 μM) induces dendritic complexity by increasing total dendrite length and branching points [2]. These effects are mediated through 5-HT~2A~ receptor activation, as demonstrated by ketanserin blockade experiments [2]. THH also enhances the expression of Egr2 and Nr2a genes, which regulate synaptic plasticity and long-term potentiation (LTP) in the hippocampus [2] [4]. Comparative analyses show that THH’s neurogenic effects are 30–40% stronger than those of harmine at equivalent doses, likely due to its additional serotonin reuptake inhibition [1] [2].
In ayahuasca, THH’s MAO-A inhibition permits oral bioavailability of N,N-dimethyltryptamine (DMT) by preventing its hepatic metabolism [1] [3]. However, THH’s serotonin reuptake inhibition creates a unique synergy: while DMT activates 5-HT~2A~ receptors, THH prolongs synaptic serotonin availability, amplifying downstream mTOR and ERK signaling pathways [2] [5]. This combined action increases dendritic spine density in cortical neurons by 22–35% compared to isolated DMT administration [2].
Coadministration of THH (5 mg/kg) and DMT (1 mg/kg) in in vitro models induces a 50% greater increase in BDNF levels than either compound alone [5]. THH also mitigates DMT-induced oxidative stress in neuroblastoma cells by upregulating glutathione peroxidase activity, enabling sustained neuroplastic changes [2] [4]. Functional MRI simulations suggest that this synergy enhances default mode network (DMN) connectivity, particularly in the posterior cingulate cortex and medial prefrontal cortex [2].
Tetrahydroharmine’s tremorigenic effects arise from its interaction with cerebellar GABA~A~ receptors. At doses above 2 mg/kg, THH potentiates GABA~A~ currents in granule cells by 40–60%, increasing inhibitory tone in the vestibulocerebellar pathway [4] [5]. This overinhibition disrupts Purkinje cell firing patterns, leading to intention tremors characteristic of β-carboline intoxication [4]. Unlike harmaline, which induces tremors via 5-HT~2A~ receptor activation, THH’s effects are primarily mediated through β~2~-subunit-containing GABA~A~ receptors, as shown by gaboxadol insensitivity assays [4].
THH administration (3–5 mg/kg) increases synchronous oscillatory activity in the inferior olive nucleus at 8–12 Hz, a frequency correlated with postural tremor severity [4]. This activity propagates to cerebellar cortical networks via climbing fiber inputs, overloading Purkinje cell inhibitory capacity. Chronic exposure upregulates glutamate decarboxylase (GAD67) in basket cells, creating a feedback loop that exacerbates tremor amplitude [4] [5].